2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone
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Overview
Description
Scientific Research Applications
Hydrogen-bonding Patterns in Enaminones
Research on enaminones such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone reveals interesting hydrogen-bonding patterns, which are crucial for understanding the chemical behavior and potential applications of similar compounds. These patterns include bifurcated intra- and intermolecular hydrogen bonding, which could influence the solubility, stability, and reactivity of related compounds, including 2-(Thiophen-2-yl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone (Balderson et al., 2007).
Microwave-Assisted Synthesis and Antibacterial Activity
The microwave-assisted synthesis of piperidine-containing compounds has been explored, highlighting a method that could potentially be applied to the synthesis of this compound. This method not only improves yields but also showcases the antibacterial properties of such compounds, suggesting potential biomedical applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Novel Synthesis Approaches and Characterization Techniques
Studies on novel synthesis approaches and characterization techniques of compounds with complex structures are crucial. For instance, the synthesis of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone through click chemistry offers insights into versatile and efficient synthesis methods that could be applicable to similar compounds. These approaches, coupled with advanced characterization techniques, are essential for exploring the physical and chemical properties of new compounds, thereby informing their potential applications (Govindhan et al., 2017).
Mechanism of Action
properties
IUPAC Name |
2-thiophen-2-yl-1-[2-(trifluoromethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c13-12(14,15)10-5-1-2-6-16(10)11(17)8-9-4-3-7-18-9/h3-4,7,10H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMDYQKVQEQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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